molecular formula C19H20N4O6S B3012695 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 941976-33-6

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B3012695
CAS No.: 941976-33-6
M. Wt: 432.45
InChI Key: CWXWKVYDDRYHPU-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to yield the hydrazide. The hydrazide is cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Finally, the oxadiazole derivative is reacted with 4-(dimethylsulfamoyl)benzoyl chloride to obtain the target compound .

Chemical Reactions Analysis

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. It can also interact with DNA and RNA, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)13-7-10-15(27-3)16(11-13)28-4/h5-11H,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXWKVYDDRYHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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